molecular formula C21H28NaO8S+ B10820281 Aldosterone 21-sulfate (sodium salt)

Aldosterone 21-sulfate (sodium salt)

Cat. No.: B10820281
M. Wt: 463.5 g/mol
InChI Key: ALXNHVWPFHZLEW-BXPDFGANSA-N
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Description

Aldosterone 21-sulfate (sodium salt) is a metabolite of the steroid hormone aldosterone. Aldosterone is a mineralocorticoid hormone produced by the adrenal cortex, which plays a crucial role in regulating sodium and potassium levels in the body. Aldosterone 21-sulfate (sodium salt) is known for its mineralocorticoid activity, although it is significantly less potent than aldosterone itself .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aldosterone 21-sulfate (sodium salt) involves the sulfation of aldosterone. This process typically requires the use of sulfur trioxide-pyridine complex or chlorosulfonic acid as the sulfating agents. The reaction is carried out under controlled conditions to ensure the selective sulfation at the 21-hydroxy position of aldosterone .

Industrial Production Methods

Industrial production of aldosterone 21-sulfate (sodium salt) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is then crystallized and purified to achieve the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Aldosterone 21-sulfate (sodium salt) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized metabolites, while reduction can regenerate the parent aldosterone .

Scientific Research Applications

Aldosterone 21-sulfate (sodium salt) has several scientific research applications:

Mechanism of Action

Aldosterone 21-sulfate (sodium salt) exerts its effects by binding to mineralocorticoid receptors in the kidney. This binding increases the permeability of the apical membrane to sodium and potassium, leading to increased sodium reabsorption and potassium excretion. The compound also influences the activity of the sodium-potassium pump, which further regulates electrolyte balance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Aldosterone 21-sulfate (sodium salt) is unique due to its specific sulfation at the 21-hydroxy position, which significantly reduces its mineralocorticoid activity compared to aldosterone. This modification allows for distinct research applications, particularly in studying the metabolism and regulation of aldosterone .

Properties

Molecular Formula

C21H28NaO8S+

Molecular Weight

463.5 g/mol

IUPAC Name

sodium;[2-[(8S,9S,10R,11S,13R,14S,17S)-13-formyl-11-hydroxy-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen sulfate

InChI

InChI=1S/C21H28O8S.Na/c1-20-7-6-13(23)8-12(20)2-3-14-15-4-5-16(18(25)10-29-30(26,27)28)21(15,11-22)9-17(24)19(14)20;/h8,11,14-17,19,24H,2-7,9-10H2,1H3,(H,26,27,28);/q;+1/t14-,15-,16+,17-,19+,20-,21+;/m0./s1

InChI Key

ALXNHVWPFHZLEW-BXPDFGANSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)COS(=O)(=O)O)C=O)O.[Na+]

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)COS(=O)(=O)O)C=O)O.[Na+]

Origin of Product

United States

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